

# Comparative In Vivo Efficacy of Rezafungin and Caspofungin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Rezafungin acetate |           |  |  |  |
| Cat. No.:            | B10824331          | Get Quote |  |  |  |

This guide provides a detailed comparison of the in vivo efficacy of rezafungin and caspofungin, two prominent echinocandin antifungal agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to support further investigation and development in the field of antifungal therapies.

#### **Mechanism of Action**

Both rezafungin and caspofungin share a common mechanism of action. They are non-competitive inhibitors of the enzyme  $\beta$ -(1,3)-D-glucan synthase, which is essential for the synthesis of  $\beta$ -(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. As mammalian cells lack a cell wall and  $\beta$ -(1,3)-D-glucan synthase, this mechanism provides a selective target for antifungal therapy.[1][2]

### **Comparative Efficacy Data**

The following tables summarize the key in vivo efficacy data from both preclinical animal models and human clinical trials, allowing for a direct comparison of rezafungin and caspofungin.

### Preclinical Efficacy in a Neutropenic Mouse Model of Candida auris Infection



This study evaluated the efficacy of rezafungin and caspofungin in a neutropenic mouse model of bloodstream infection caused by various clades of Candida auris.[3]

| Efficacy<br>Parameter                              | Rezafungin                           | Caspofungi<br>n                       | Fungal<br>Strain(s)                                                           | Animal<br>Model            | Reference |
|----------------------------------------------------|--------------------------------------|---------------------------------------|-------------------------------------------------------------------------------|----------------------------|-----------|
| Survival Rate<br>(21 days)                         | 60-100%                              | 90% (against<br>specific<br>isolates) | Candida auris (South Asian, East Asian, South African, South American clades) | Neutropenic<br>BALB/c mice |           |
| Kidney Fungal Burden Reduction (log CFU/g)         | 3-5                                  | >3                                    | Candida auris                                                                 | Neutropenic<br>BALB/c mice |           |
| Heart Fungal<br>Burden<br>Reduction<br>(log CFU/g) | 2-4                                  | >3                                    | Candida auris                                                                 | Neutropenic<br>BALB/c mice |           |
| Brain Fungal<br>Burden                             | No inhibition<br>of fungal<br>growth | No inhibition<br>of fungal<br>growth  | Candida auris                                                                 | Neutropenic<br>BALB/c mice |           |

## Clinical Efficacy in Patients with Candidemia and Invasive Candidiasis (ReSTORE Trial)

The ReSTORE trial was a Phase 3, multicenter, double-blind, randomized study comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in patients with candidemia and/or invasive candidiasis.



| Efficacy<br>Endpoint                        | Rezafungin  | Caspofungin | Patient<br>Population                              | Reference |
|---------------------------------------------|-------------|-------------|----------------------------------------------------|-----------|
| Day 30 All-Cause<br>Mortality               | 24% (22/93) | 21% (20/94) | Adults with candidemia and/or invasive candidiasis |           |
| Day 14 Global<br>Cure                       | 59% (55/93) | 61% (57/94) | Adults with candidemia and/or invasive candidiasis | _         |
| Day 5<br>Mycological<br>Eradication         | 68.7%       | 63.2%       | Adults with candidemia and/or invasive candidiasis |           |
| Median Time to<br>Negative Blood<br>Culture | 26.5 hours  | 38.8 hours  | Adults with candidemia and/or invasive candidiasis | _         |

# Clinical Efficacy in Patients with Candidemia and Invasive Candidiasis (STRIVE Trial)

The STRIVE trial was a Phase 2, randomized, double-blind study comparing two dosing regimens of rezafungin to caspofungin in patients with candidemia and/or invasive candidiasis.



| Efficacy<br>Endpoint                | Rezafungin<br>(400 mg/200<br>mg) | Caspofungin   | Patient<br>Population                              | Reference |
|-------------------------------------|----------------------------------|---------------|----------------------------------------------------|-----------|
| Day 14 Overall<br>Cure              | 76.1% (35/46)                    | 67.2% (41/61) | Adults with candidemia and/or invasive candidiasis |           |
| 30-Day All-<br>Cause Mortality      | 4.4%                             | 13.1%         | Adults with candidemia and/or invasive candidiasis |           |
| Median Time to Candidemia Clearance | 19.5 hours                       | 22.8 hours    | Adults with candidemia                             | _         |

# Experimental Protocols Neutropenic Mouse Model of Candida auris Bloodstream Infection

- 1. Animal Model:
- Species: BALB/c male mice.
- Immunosuppression: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide.
- 2. Fungal Strains and Inoculum:
- Strains: Ten isolates of Candida auris representing four different clades (South Asian, East Asian, South African, and South American) were used.
- Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar, and suspensions were prepared in sterile saline.



- Infection: Mice were infected via intravenous injection with 107 colony-forming units (CFU)/mouse for the lethality experiment and 8 x 106 CFU/mouse for the fungal tissue burden experiment.
- 3. Dosing Regimens:
- Rezafungin: 20 mg/kg administered intravenously on days 1, 3, and 6 post-infection.
- Caspofungin: 3 mg/kg administered intravenously once daily for 6 days, starting 24 hours post-infection.
- 4. Efficacy Endpoints:
- Survival: Animal survival was monitored for 21 days post-infection.
- Fungal Burden: On day 7 post-infection, mice were euthanized, and kidneys, hearts, and brains were harvested. Organs were homogenized, and serial dilutions were plated to determine the fungal burden (CFU/gram of tissue).
- Histopathology: Tissues were also subjected to histopathological examination to observe fungal lesions.

### **Visualizing Experimental Workflow**

The following diagram illustrates the typical workflow for a preclinical in vivo efficacy study comparing antifungal agents.





Click to download full resolution via product page

In vivo antifungal efficacy testing workflow.

This guide demonstrates that while both rezafungin and caspofungin are effective echinocandins, rezafungin's pharmacokinetic profile allows for a less frequent, front-loaded dosing regimen. Preclinical data in a challenging C. auris infection model show comparable or improved activity of rezafungin over caspofungin. Clinical trials have established the non-inferiority of rezafungin to caspofungin for the treatment of candidemia and invasive candidiasis, with some evidence suggesting a potential for faster mycological eradication. These findings support the continued investigation of rezafungin as a valuable therapeutic option in the management of invasive fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rezafungin is Noninferior to Caspofungin For All-Cause Mortality For Candida Infections -Atlas Infectious Disease Practice [atlasidp.com]
- To cite this document: BenchChem. [Comparative In Vivo Efficacy of Rezafungin and Caspofungin: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824331#comparative-in-vivo-efficacy-of-rezafungin-and-caspofungin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com